molecular formula C11H18N2O2 B6150575 Tert-butyl3-[(prop-2-yn-1-yl)amino]azetidine-1-carboxylate CAS No. 1340353-67-4

Tert-butyl3-[(prop-2-yn-1-yl)amino]azetidine-1-carboxylate

Cat. No. B6150575
CAS RN: 1340353-67-4
M. Wt: 210.27 g/mol
InChI Key: VFYYZZALLFLCGP-UHFFFAOYSA-N
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Description

“tert-butyl 3-[(prop-2-yn-1-yl)amino]azetidine-1-carboxylate” is a chemical compound with the molecular formula C11H18N2O2 . It is also known as “1,1-Dimethylethyl 3-(2-propyn-1-ylamino)-1-azetidinecarboxylate” and "1-Azetidinecarboxylic acid, 3-(2-propyn-1-ylamino)-, 1,1-dimethylethyl ester" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H17NO2/c1-5-6-9-7-12 (8-9)10 (13)14-11 (2,3)4/h1,9H,6-8H2,2-4H3 . This indicates that the compound contains a prop-2-yn-1-yl group attached to an azetidine ring, which is further connected to a tert-butyl carboxylate group .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow solid or semi-solid or liquid . It has a molecular weight of 195.26 . The compound should be stored in a sealed, dry environment, preferably in a freezer under -20°C .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[(prop-2-yn-1-yl)amino]azetidine-1-carboxylate involves the reaction of tert-butyl 3-aminocyclobutanecarboxylate with propargylamine in the presence of a base to form tert-butyl 3-[(prop-2-yn-1-yl)amino]cyclobutanecarboxylate. This intermediate is then reacted with sodium hydride and 1,2-dibromoethane to form tert-butyl 3-[(prop-2-yn-1-yl)amino]azetidine-1-carboxylate.", "Starting Materials": [ "tert-butyl 3-aminocyclobutanecarboxylate", "propargylamine", "base", "sodium hydride", "1,2-dibromoethane" ], "Reaction": [ "Step 1: Add propargylamine to a solution of tert-butyl 3-aminocyclobutanecarboxylate in the presence of a base.", "Step 2: Stir the reaction mixture at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with an organic solvent.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the product.", "Step 5: Add sodium hydride to a solution of tert-butyl 3-[(prop-2-yn-1-yl)amino]cyclobutanecarboxylate in anhydrous THF.", "Step 6: Add 1,2-dibromoethane dropwise to the reaction mixture and stir at room temperature for several hours.", "Step 7: Quench the reaction with water and extract the product with an organic solvent.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the product to obtain tert-butyl 3-[(prop-2-yn-1-yl)amino]azetidine-1-carboxylate." ] }

CAS RN

1340353-67-4

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

tert-butyl 3-(prop-2-ynylamino)azetidine-1-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-5-6-12-9-7-13(8-9)10(14)15-11(2,3)4/h1,9,12H,6-8H2,2-4H3

InChI Key

VFYYZZALLFLCGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCC#C

Purity

95

Origin of Product

United States

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